![molecular formula C16H23N3O2S B2783477 N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-63-5](/img/structure/B2783477.png)
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been found to interact with the same receptors in the brain and body.
Mechanism of Action
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide acts on the same receptors in the brain and body as THC, specifically the cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. It has been shown to have a higher binding affinity for these receptors than THC, which may account for its increased potency.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-convulsant properties. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is that it is a synthetic compound, which may limit its applicability to natural systems.
Future Directions
There are a number of potential future directions for research involving N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving inflammation and neurodegeneration. Another area of interest is its potential use as a pain reliever, particularly in cases where traditional pain medications are ineffective. Additionally, further research may be needed to fully understand the potential risks and benefits of using this compound as a therapeutic agent.
Synthesis Methods
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
Scientific Research Applications
N1-cyclopropyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-15(16(21)18-13-3-4-13)17-10-12-5-7-19(8-6-12)11-14-2-1-9-22-14/h1-2,9,12-13H,3-8,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHJMMBHWQJPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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